![molecular formula C7H10N4O4 B1297578 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid CAS No. 309935-84-0](/img/structure/B1297578.png)
3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N4O4 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid (CID 536752) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, particularly focusing on its anticonvulsant effects and other pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C7H10N4O4
- Molecular Weight : 202.18 g/mol
- Chemical Structure : The compound consists of a hexahydroimidazo[4,5-d]imidazol ring system fused with a propanoic acid moiety.
Anticonvulsant Properties
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. A related study focused on the synthesis and evaluation of various derivatives highlighted the importance of the pyrrolidine-2,5-dione structure in mediating anticonvulsant effects.
- Mechanism of Action : Preliminary studies suggest that the mechanism may involve modulation of neuronal voltage-sensitive sodium channels, which plays a critical role in seizure activity modulation. For instance, one study reported that a derivative displayed an effective dose (ED50) in various seizure models:
- Maximal Electroshock (MES) : ED50 = 31.64 mg/kg
- Subcutaneous Pentylenetetrazole (scPTZ) : ED50 = 75.41 mg/kg
- 6-Hz Seizures : ED50 = 38.15 mg/kg
These results indicate that the compound could provide a broader spectrum of protection compared to traditional antiepileptic drugs such as phenytoin and valproic acid .
Other Pharmacological Activities
In addition to its anticonvulsant effects, there is potential for other biological activities:
- Cytotoxicity : Some studies have explored the cytotoxic effects of similar compounds against various cancer cell lines. The presence of specific functional groups in the imidazole ring may enhance interaction with cellular targets.
- Neuroprotective Effects : Given its action on sodium channels, there is speculation regarding its neuroprotective properties in models of neurodegenerative diseases.
Data Table: Biological Activities Summary
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:
- Study on Anticonvulsants : A focused library of new amides was synthesized for screening against chemically induced seizures in mice. The results indicated that specific derivatives showed promising anticonvulsant activity comparable to established medications.
- Neurotoxicity Assessment : In toxicity assessments using the rotarod test, certain derivatives exhibited lower acute neurological toxicity compared to traditional antiepileptic drugs, suggesting a better safety profile .
- Pharmacokinetics : Further investigations into the pharmacokinetic properties are essential to understand absorption, distribution, metabolism, and excretion (ADME) characteristics for therapeutic applications.
Properties
IUPAC Name |
3-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-3(13)1-2-11-5-4(9-7(11)15)8-6(14)10-5/h4-5H,1-2H2,(H,9,15)(H,12,13)(H2,8,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHKVYLLWVYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C2C(NC(=O)N2)NC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336850 |
Source
|
Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309935-84-0 |
Source
|
Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.